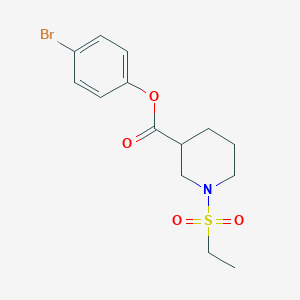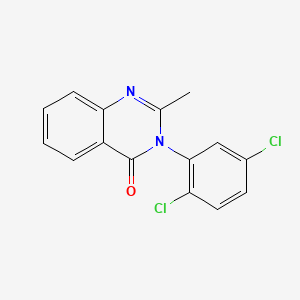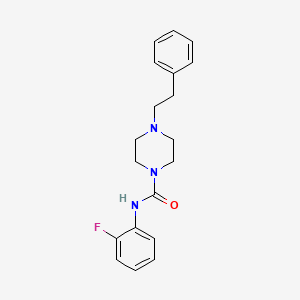![molecular formula C19H15IN2O3 B5480498 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one](/img/structure/B5480498.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one is a complex organic compound that features a quinazolinone core structure substituted with an ethyl group, an iodine atom, and a benzodioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Iodination: The iodination of the quinazolinone core can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Attachment of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a Heck coupling reaction between the iodinated quinazolinone and a suitable benzodioxole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.
Substitution: The iodine atom in the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of fully saturated ethyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The quinazolinone core can bind to nucleic acids or proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(6-(3-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one stands out due to the presence of the iodine atom and the quinazolinone core. These features confer unique reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3/c1-2-22-18(21-15-6-5-13(20)10-14(15)19(22)23)8-4-12-3-7-16-17(9-12)25-11-24-16/h3-10H,2,11H2,1H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZUILZNHZFOLZ-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[1,2-ethanediylbis(oxy)]bis(1-phenyldiazene) 1,1'-dioxide](/img/structure/B5480423.png)
![7-acetyl-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5480424.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]-2,2-diphenylacetamide](/img/structure/B5480445.png)
![2-ethyl-8-[(3E)-hex-3-enoyl]-2,8-diazaspiro[5.5]undecane](/img/structure/B5480452.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5480459.png)

![N-(2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5480477.png)
![2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5480485.png)
![1,9-dimethyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5480506.png)
![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5480518.png)
![2-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5480521.png)
![11-[2-(1H-imidazol-2-yl)benzoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5480529.png)
